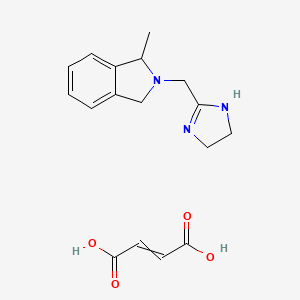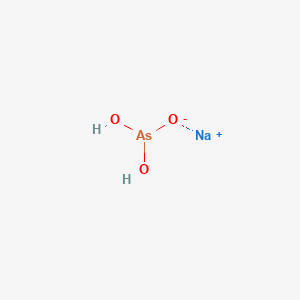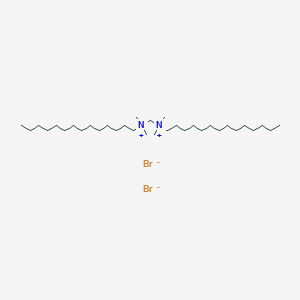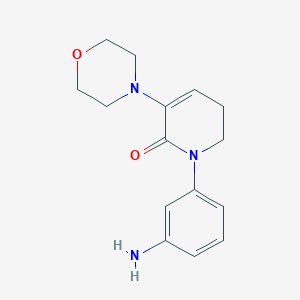
BH2R3Mvs74
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- (BH2R3Mvs74) is a complex organic molecule that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a fluorophenyl group, and a piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- involves multiple steps, starting with the preparation of the benzodioxole moiety. This is typically achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring. The next step involves the introduction of the fluorophenyl group through a Friedel-Crafts acylation reaction, using fluorobenzene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step is the formation of the piperidine ring, which is achieved through a cyclization reaction involving a suitable amine and a halogenated precursor.
Industrial Production Methods
Industrial production of 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- typically involves large-scale batch processes. These processes utilize high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated control systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)-: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)-: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders and psychiatric conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmission and neuronal function.
Comparación Con Compuestos Similares
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)-: can be compared with other similar compounds, such as:
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-chlorophenyl-4’-phenyl)piperidine: Similar structure but with a chlorine atom instead of fluorine.
3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-bromophenyl-4’-phenyl)piperidine: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4’‘-fluorophenyl-4’-phenyl)piperidine, trans-(±)- lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
1217975-87-5 |
|---|---|
Fórmula molecular |
C25H24FNO3 |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine |
InChI |
InChI=1S/C25H24FNO3/c26-21-7-5-18(6-8-21)17-1-3-19(4-2-17)23-11-12-27-14-20(23)15-28-22-9-10-24-25(13-22)30-16-29-24/h1-10,13,20,23,27H,11-12,14-16H2/t20-,23-/m0/s1 |
Clave InChI |
KGCNJTDZPZEYEM-REWPJTCUSA-N |
SMILES isomérico |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5 |
SMILES canónico |
C1CNCC(C1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121301.png)

![N-(4-(Benzo[b]thiophene-3-yl)phenyl)acetamide](/img/structure/B14121317.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121328.png)

![1-[(4-Bromophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14121336.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14121337.png)
![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14121338.png)


![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)

